molecular formula C16H24O2 B14518384 Hexadeca-2,4,6,8,10-pentaene-1,13-diol CAS No. 62908-08-1

Hexadeca-2,4,6,8,10-pentaene-1,13-diol

Cat. No.: B14518384
CAS No.: 62908-08-1
M. Wt: 248.36 g/mol
InChI Key: IKXVFBGDFMVZDZ-UHFFFAOYSA-N
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Description

Hexadeca-2,4,6,8,10-pentaene-1,13-diol: is an organic compound with the molecular formula C16H24O2 . It contains a total of 41 bonds, including 17 non-hydrogen bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, and 2 hydroxyl groups . This compound is characterized by its unique structure, which includes both primary and secondary alcohol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadeca-2,4,6,8,10-pentaene-1,13-diol typically involves the following steps:

    Formation of the pentaene backbone: This can be achieved through various organic reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are commonly used to form conjugated dienes and polyenes.

    Introduction of hydroxyl groups: The hydroxyl groups can be introduced through hydroboration-oxidation or other suitable methods to ensure the correct positioning of the primary and secondary alcohols.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Hexadeca-2,4,6,8,10-pentaene-1,13-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hexadeca-2,4,6,8,10-pentane-1,13-diol.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Hexadeca-2,4,6,8,10-pentaene-1,13-diol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of hexadeca-2,4,6,8,10-pentaene-1,13-diol involves its interaction with molecular targets through its hydroxyl groups and conjugated double bonds. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Hexadeca-2,4,6,8,10-pentaene-1,13-diol can be compared with other similar compounds, such as:

    Hexadeca-2,4,6,8,10-pentaene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Hexadeca-2,4,6,8,10-pentaene-1-ol: Contains only one hydroxyl group, leading to different reactivity and applications.

    Hexadeca-2,4,6,8,10-pentaene-1,13-dione: Contains carbonyl groups instead of hydroxyl groups, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its combination of a conjugated pentaene backbone with both primary and secondary alcohol groups, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

62908-08-1

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

hexadeca-2,4,6,8,10-pentaene-1,13-diol

InChI

InChI=1S/C16H24O2/c1-2-13-16(18)14-11-9-7-5-3-4-6-8-10-12-15-17/h3-12,16-18H,2,13-15H2,1H3

InChI Key

IKXVFBGDFMVZDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=CC=CC=CC=CC=CCO)O

Origin of Product

United States

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